molecular formula C8H5FN2O3 B6189117 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1388063-12-4

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B6189117
CAS No.: 1388063-12-4
M. Wt: 196.1
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Description

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that features a benzodiazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluoroaniline with phosgene to form the corresponding isocyanate, which then undergoes cyclization to yield the benzodiazole core. The carboxylic acid functionality is introduced through subsequent reactions involving carboxylation or oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow processes to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.

    7-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: The chlorine atom may confer different reactivity and properties compared to the fluorine analog.

    7-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: The bromine atom can affect the compound’s reactivity and biological activity.

Uniqueness

The presence of the fluorine atom in 7-fluoro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can significantly influence its chemical reactivity and biological properties. Fluorine atoms are known to enhance the metabolic stability of compounds and can improve their binding affinity to biological targets.

Properties

CAS No.

1388063-12-4

Molecular Formula

C8H5FN2O3

Molecular Weight

196.1

Purity

95

Origin of Product

United States

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